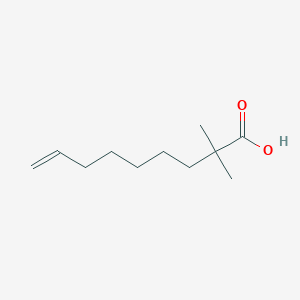
methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate
Descripción general
Descripción
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate is an organic compound that belongs to the class of benzoates It features a morpholine ring attached to a benzoate structure, with a nitro group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group at the 6th position. This is followed by a Mannich reaction, where morpholine and formaldehyde are used to introduce the morpholin-4-ylmethyl group. The reaction conditions often involve the use of solvents like ethanol and DMF, and the mixture is typically heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(morpholin-4-ylmethyl)-benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 2-(piperidin-4-ylmethyl)-6-nitrobenzoate: Contains a piperidine ring instead of morpholine, which can affect its chemical properties and applications.
Uniqueness
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate is unique due to the presence of both the nitro group and the morpholine ring.
Propiedades
Fórmula molecular |
C13H16N2O5 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O5/c1-19-13(16)12-10(3-2-4-11(12)15(17)18)9-14-5-7-20-8-6-14/h2-4H,5-9H2,1H3 |
Clave InChI |
JOPMPYXEOLUEKZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN2CCOCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2,5-Dimethyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B8568367.png)
![2-Amino-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B8568380.png)
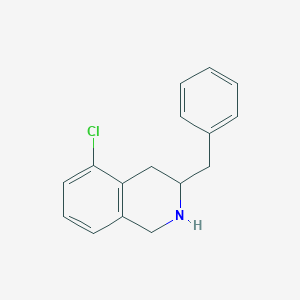
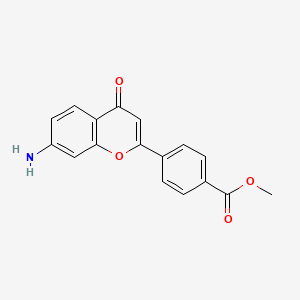


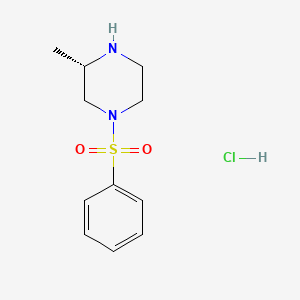
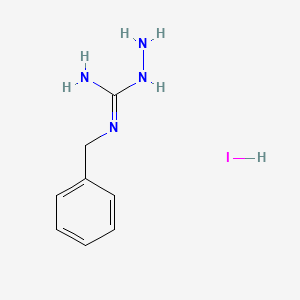

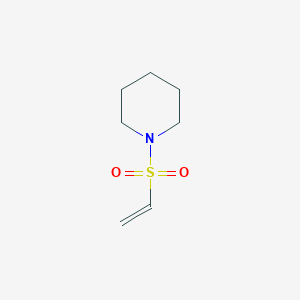
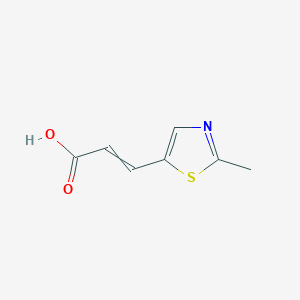
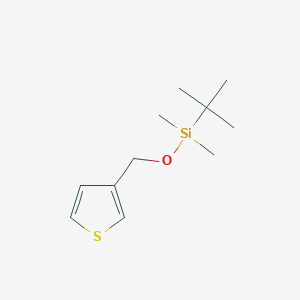
![3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)
